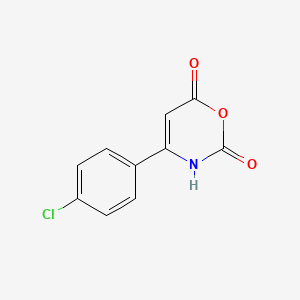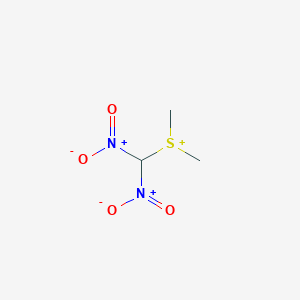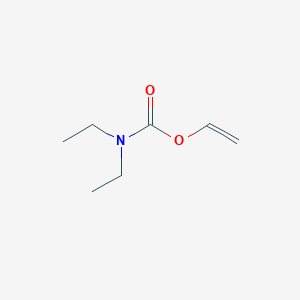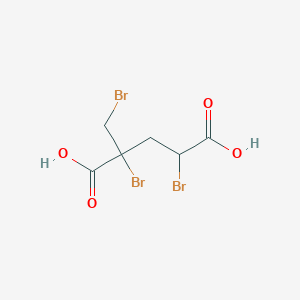
2,4-Dibromo-2-(bromomethyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-2-(bromomethyl)pentanedioic acid is a brominated organic compound with the molecular formula C6H7Br3O4. This compound is known for its unique structure, which includes two bromine atoms attached to the second and fourth carbon atoms, and a bromomethyl group attached to the second carbon atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-2-(bromomethyl)pentanedioic acid typically involves the bromination of pentanedioic acid derivatives. One common method is the bromination of 2-(bromomethyl)pentanedioic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-2-(bromomethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-2-(bromomethyl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-2-(bromomethyl)pentanedioic acid involves its reactivity with various molecular targets. The bromine atoms and bromomethyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-2,4-dimethyl-3-pentanone: Another brominated compound with similar reactivity.
2,4-Dibromo-pentanedioic acid: Lacks the bromomethyl group but shares the dibromo structure.
2,4-Dibromo-3-pentanone: Similar in structure but with different functional groups.
Uniqueness
2,4-Dibromo-2-(bromomethyl)pentanedioic acid is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
60239-16-9 |
|---|---|
Fórmula molecular |
C6H7Br3O4 |
Peso molecular |
382.83 g/mol |
Nombre IUPAC |
2,4-dibromo-2-(bromomethyl)pentanedioic acid |
InChI |
InChI=1S/C6H7Br3O4/c7-2-6(9,5(12)13)1-3(8)4(10)11/h3H,1-2H2,(H,10,11)(H,12,13) |
Clave InChI |
RGGMSIXCKYMHAI-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)Br)C(CBr)(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

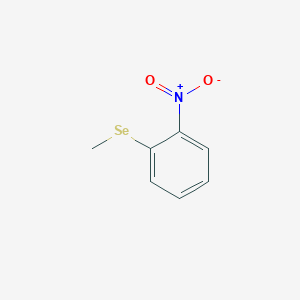

![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
